molecular formula C11H6BrClFN3S B2759069 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole CAS No. 1004194-69-7

4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole

Cat. No.: B2759069
CAS No.: 1004194-69-7
M. Wt: 346.6
InChI Key: IFLKITWUKTWYBX-UHFFFAOYSA-N
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Description

4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with bromine, chlorine, and fluorine atoms, as well as an isothiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.

    Introduction of the Benzyl Group: The brominated pyrazole is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.

    Isothiocyanation: Finally, the compound is treated with thiophosgene or a similar reagent to introduce the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other groups under appropriate conditions.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone or other nucleophiles can be used.

    Addition Reactions: Amines or alcohols in the presence of a base can react with the isothiocyanate group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

    Substitution Reactions: Products with different substituents replacing the halogen atoms.

    Addition Reactions: Thiourea derivatives or other addition products.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in studies investigating the interaction of isothiocyanate groups with biological molecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modulation of protein function. The halogen atoms may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine: This compound lacks the isothiocyanate group but shares the same core structure.

    1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole: This compound lacks the bromine atom but retains the isothiocyanate group.

Uniqueness

4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole is unique due to the presence of both the isothiocyanate group and the specific halogen substitution pattern. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClFN3S/c12-8-5-17(16-11(8)15-6-18)4-7-9(13)2-1-3-10(7)14/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLKITWUKTWYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N=C=S)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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